Thiazol-4-amine hydrochloride

Description

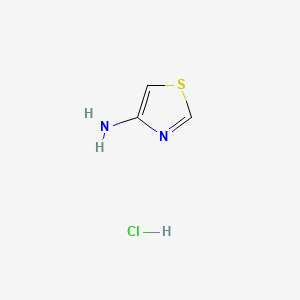

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S.ClH/c4-3-1-6-2-5-3;/h1-2H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBARGGAFRDZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40739145 | |

| Record name | 1,3-Thiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59134-95-1 | |

| Record name | 1,3-Thiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Thiazol-4-amine hydrochloride" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazol-4-amine hydrochloride is a heterocyclic amine salt that serves as a valuable building block in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in a wide array of biologically active compounds, and the presence of an amine group at the 4-position offers a versatile handle for synthetic modifications. This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of this compound, alongside available spectroscopic data and a discussion of its potential biological relevance.

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent compound, thiazol-4-amine. The structure consists of a five-membered thiazole ring containing a sulfur atom at position 1 and a nitrogen atom at position 3, with an amino group attached to the carbon at position 4.

IUPAC Name: 1,3-thiazol-4-amine;hydrochloride[1] CAS Number: 59134-95-1[1] Molecular Formula: C₃H₅ClN₂S[1] Molecular Weight: 136.6 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted, as experimental data for this specific salt is limited in the literature.

| Property | Value | Source |

| Melting Point | >165 °C (decomposes) | [1] |

| pKa (of thiazol-4-amine) | 3.21 ± 0.10 (Predicted) | |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Appearance | White to off-white solid |

Synthesis of this compound

A documented method for the preparation of 4-aminothiazole involves the hydrolysis of a protected precursor, 4-trifluoroacetamidothiazole. The resulting 4-aminothiazole can then be converted to its hydrochloride salt.[2]

Experimental Protocol: Synthesis of 4-Aminothiazole and its Hydrochloride Salt

Step 1: Hydrolysis of 4-Trifluoroacetamidothiazole [2]

-

Suspend finely ground 4-trifluoroacetamidothiazole in water.

-

Add 50% aqueous sodium hydroxide dropwise with efficient stirring until a complete solution is obtained.

-

Stir the solution at 30-35 °C for 6 hours under an inert atmosphere.

-

Upon completion of the reaction, the product, 4-aminothiazole, can be isolated.

Step 2: Formation of this compound [2]

-

Dissolve the synthesized 4-aminothiazole base in dry ethyl ether.

-

Pass dry hydrogen chloride gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

The resulting hygroscopic salt can be purified by recrystallization from acetonitrile.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆) is expected to show distinct signals for the two protons on the thiazole ring and the protons of the ammonium group. The chemical shifts would be influenced by the electron-withdrawing nature of the thiazole ring and the protonation of the amino group.

FT-IR Spectroscopy (Predicted)

The infrared spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: Broad absorptions in the region of 3200-3400 cm⁻¹ corresponding to the ammonium group.

-

C=N and C=C stretching: Vibrations within the thiazole ring, typically appearing in the 1600-1450 cm⁻¹ region.

-

C-S stretching: Absorptions characteristic of the thiazole ring, usually found at lower wavenumbers.

Mass Spectrometry (Predicted)

The mass spectrum of this compound, likely obtained using a soft ionization technique like electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺ of the free base (thiazol-4-amine) at an m/z of approximately 101.02. Fragmentation of the thiazole ring could lead to characteristic daughter ions.

Biological Activity and Signaling Pathways

The biological activity of the parent compound, thiazol-4-amine, and its derivatives has been a subject of interest in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

While specific signaling pathways directly modulated by this compound have not been extensively elucidated in the literature, its structural similarity to other biologically active thiazoles suggests potential interactions with various biological targets. For instance, aminothiazole derivatives have been investigated as inhibitors of enzymes such as kinases and as ligands for various receptors.

The general workflow for investigating the biological activity of a compound like this compound would typically involve a series of in vitro and in vivo studies.

Caption: A generalized workflow for the screening and development of a bioactive compound.

Given the structural alerts present in this compound, further investigation into its specific molecular targets and mechanisms of action is warranted to fully understand its therapeutic potential.

Conclusion

This compound is a synthetically accessible and versatile chemical entity with potential applications in drug discovery and development. While comprehensive experimental data on its physicochemical and biological properties are still emerging, its foundational thiazole structure suggests a rich area for further investigation. This guide provides a summary of the current knowledge and a framework for future research into this promising compound.

References

Thiazol-4-amine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Thiazol-4-amine hydrochloride, a key building block in synthetic and medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis, and significant applications, supported by detailed experimental protocols and logical workflow visualizations.

Core Compound Identification

This compound is a heterocyclic amine salt widely utilized as a foundational intermediate in the synthesis of a diverse range of more complex molecules.

| Property | Data |

| CAS Number | 59134-95-1 |

| Molecular Formula | C₃H₅ClN₂S |

| Molecular Weight | 136.60 g/mol |

| Melting Point | >165°C (decomposes) |

| Appearance | White to light yellow solid |

| Solubility | Slightly soluble in DMSO and Methanol |

Synthesis and Derivatization

This compound serves as a versatile precursor for the development of novel compounds. Its amino group and the thiazole ring itself offer multiple reaction sites for chemical modification.

Experimental Protocol 1: Synthesis of this compound

This protocol details the conversion of the free base, 4-aminothiazole, to its hydrochloride salt.

Materials:

-

4-aminothiazole

-

Dry ethyl ether

-

Dry hydrogen chloride (gas)

-

Acetonitrile

Procedure:

-

Dissolve 4-aminothiazole in dry ethyl ether.

-

Bubble dry hydrogen chloride gas through the ethereal solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration. The resulting salt is noted to be hygroscopic.

-

For purification, recrystallize the collected solid from acetonitrile.

Experimental Protocol 2: Derivatization to a Schiff Base

The primary amino group of Thiazol-4-amine is readily condensed with aldehydes to form imines (Schiff bases), which are common intermediates for more complex molecules.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Methanol

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of a selected substituted benzaldehyde in methanol with stirring at room temperature.

-

To this solution, add an equimolar amount of this compound.

-

Add a

An In-depth Technical Guide on the Solubility of Thiazol-4-amine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of thiazol-4-amine hydrochloride in various organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide combines qualitative data with predictive information based on structurally similar compounds. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility and explores the relevance of thiazole derivatives in significant biological signaling pathways.

Solubility Profile of this compound

The hydrochloride salt form of thiazol-4-amine is expected to enhance its stability and solubility in certain polar solvents[1]. However, precise quantitative solubility data remains scarce. The following table summarizes the available qualitative information and provides an estimated solubility profile based on related thiazole derivatives. It is crucial to note that the quantitative values provided for analogous compounds are for reference and experimental verification for this compound is highly recommended.

Table 1: Solubility of this compound and Structurally Related Compounds in Organic Solvents

| Solvent | Solvent Type | Quantitative Solubility of this compound | Qualitative Solubility of this compound | Quantitative Solubility of 2-amino-4-phenyl Thiazole | Quantitative Solubility of 2-amino-5-methylthiazole (mole fraction, x) at 298.15 K |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Slightly Soluble[2] | ~10 mg/mL[3] | Data not available |

| Methanol | Polar Protic | Data not available | Slightly Soluble[2] | Data not available | 0.1531[4] |

| Ethanol | Polar Protic | Data not available | Data not available | ~12 mg/mL[3] | 0.0498[4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data not available | Data not available | ~10 mg/mL[3] | Data not available |

| n-Propanol | Polar Protic | Data not available | Data not available | Data not available | 0.0356[4] |

| Isopropanol | Polar Protic | Data not available | Data not available | Data not available | 0.0298[4] |

| Acetone | Polar Aprotic | Data not available | Data not available | Data not available | 0.0712[4] |

| Acetonitrile | Polar Aprotic | Data not available | Data not available | Data not available | 0.0279[4] |

| Ethyl Acetate | Moderately Polar Aprotic | Data not available | Data not available | Data not available | 0.0723[4] |

| Toluene | Non-polar Aprotic | Data not available | Data not available | Data not available | 0.0053[4] |

| 1,4-Dioxane | Non-polar Aprotic | Data not available | Data not available | Data not available | 0.0463[4] |

| Cyclohexane | Non-polar Aprotic | Data not available | Data not available | Data not available | 0.0007[4] |

Note: The qualitative solubility of "slightly soluble" suggests a concentration range of 1-10 mg/mL. The solubility of amine-containing compounds can be influenced by the pH of the medium[5]. As an amine hydrochloride, the solubility in protic solvents might be higher compared to its free base form.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound[6]. The following protocol is a standardized procedure adapted for the quantitative determination of this compound solubility in organic solvents.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, Methanol, Ethanol, DMF, Acetonitrile) of high purity

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

To avoid precipitation, immediately filter the aliquot using a syringe filter into a clean vial.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting concentration represents the solubility of this compound in the specific solvent at the experimental temperature, typically expressed in mg/mL or mol/L.

-

Workflow for Experimental Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of this compound.

Role of Thiazole Derivatives in Signaling Pathways

Thiazole-containing compounds are of significant interest in drug discovery due to their wide range of biological activities. Many thiazole derivatives have been identified as potent inhibitors of key cellular signaling pathways implicated in diseases such as cancer. One of the most critical pathways is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which plays a central role in cell growth, proliferation, survival, and metabolism[7][8][9][10].

The PI3K/Akt/mTOR pathway is frequently hyperactivated in various human cancers, making it a prime target for therapeutic intervention. Thiazole derivatives have been designed and synthesized to act as inhibitors of key kinases within this pathway, such as PI3K and mTOR[7][8][11]. By blocking the activity of these enzymes, these compounds can disrupt the downstream signaling cascade, leading to the inhibition of tumor cell growth and induction of apoptosis.

PI3K/Akt/mTOR Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

This guide serves as a foundational resource for researchers working with this compound. While direct quantitative solubility data is limited, the provided information on related compounds and the detailed experimental protocol will enable scientists to effectively determine the necessary solubility parameters for their specific applications in drug development and other scientific endeavors.

References

- 1. This compound [benchchem.com]

- 2. 59134-95-1 CAS MSDS (4-AMINOTHIAZOLE Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

"Thiazol-4-amine hydrochloride" spectral data and analysis (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectral Data

The following tables summarize the predicted spectral data for thiazol-4-amine hydrochloride. These predictions are based on the known spectral characteristics of thiazole derivatives and related amine hydrochlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5 | Doublet | H-2 |

| ~7.0 | Doublet | H-5 |

| ~7.5 (broad) | Singlet | -NH₃⁺ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 |

| ~145 | C-4 |

| ~110 | C-5 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Strong, Broad | N-H stretching (amine salt) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| ~1620 | Medium | C=N stretching (thiazole ring) |

| ~1550 | Medium | C=C stretching (thiazole ring) |

| ~1480 | Medium | N-H bending (amine salt) |

| ~1100 | Medium | C-N stretching |

| ~850 | Medium | C-S stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 101 | [M+H]⁺ (protonated molecule of free base) |

| 74 | [M+H - HCN]⁺ |

| 58 | [C₂H₄N₂]⁺ |

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Isopropanol for cleaning

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Apply Pressure: Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Acquire the IR spectrum of the sample.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with isopropanol and a soft cloth after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

HPLC-grade methanol or acetonitrile

-

Formic acid

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.

-

LC-MS System Setup:

-

Set up the liquid chromatograph with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Set the ESI source to positive ion mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

-

-

Data Acquisition:

-

Inject the sample solution into the LC-MS system.

-

Acquire mass spectra over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis, perform tandem MS (MS/MS) by selecting the protonated molecular ion as the precursor ion and applying collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peak and characteristic fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis and structural confirmation of this compound.

Thiazol-4-amine Hydrochloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for Thiazol-4-amine hydrochloride, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risk to personnel. This document summarizes key safety data, outlines emergency procedures, and provides an overview of standardized testing protocols for hazard assessment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and associated hazard and precautionary statements.

Table 1: GHS Classification

| Hazard Class | Hazard Category |

| Skin Irritation | 2 |

| Eye Irritation | 2A |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |

Table 2: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |

| P264 | Wash skin thoroughly after handling.[1][2] | |

| P271 | Use only outdoors or in a well-ventilated area.[1][2] | |

| P280 | Wear protective gloves/ eye protection/ face protection.[1][2] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[1][2] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention.[1] | |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention.[1] | |

| P362 | Take off contaminated clothing and wash before reuse.[1] | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2] | |

| P405 | Store locked up.[1][2] | |

| P501 | Dispose of contents/ container to an approved waste disposal plant.[1][2] |

Toxicological Information

Table 3: Routes of Exposure and Health Effects

| Route of Exposure | Primary Health Effects |

| Inhalation | May cause respiratory irritation.[1][3] |

| Skin Contact | Causes skin irritation.[1][3] |

| Eye Contact | Causes serious eye irritation.[1][3] |

| Ingestion | Harmful if swallowed. |

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended procedures.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention immediately.[4] |

| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Call a physician.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing. Call a physician.[4] |

| Ingestion | If swallowed, wash out mouth with water, provided the person is conscious. Do NOT induce vomiting. Call a physician.[5] |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

Table 5: Handling and Storage Recommendations

| Aspect | Recommendation |

| Handling | Use in a well-ventilated place.[4] Wear suitable protective equipment.[4] Avoid breathing vapor.[4] Avoid contact with eyes, skin, and clothing.[4] Wash hands and face thoroughly after handling.[4] |

| Storage | Keep container tightly closed and upright.[4] Store in a dry and well-ventilated place.[4] Avoid overheating.[4] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Table 6: Recommended Personal Protective Equipment

| PPE Type | Specifications |

| Eye/Face Protection | Government approved eye/face protection equipment (e.g., safety glasses with side-shields, chemical goggles).[4] |

| Skin Protection | Compatible chemical-resistant gloves.[4] Protective clothing.[4] Protective boots, if the situation requires.[4] |

| Respiratory Protection | Government approved respirator.[4] |

Firefighting and Accidental Release Measures

Table 7: Firefighting and Spill Response

| Situation | Procedure |

| Firefighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[4] |

| Accidental Release | Use personal protective equipment.[4] Avoid breathing vapors, mist, or gas.[4] Ensure adequate ventilation.[4] Prevent further leakage or spillage if safe to do so.[4] Do not let product enter drains.[4] Wipe dry, place in a suitable container for disposal.[4] |

Experimental Protocols: Standardized Toxicity Testing

While specific experimental data for this compound is not publicly available, the following are summaries of standardized OECD (Organisation for Economic Co-operation and Development) protocols used to assess the skin and eye irritation potential of chemical substances. These methodologies represent the standard approach for generating the type of data that would inform the GHS classifications.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animal: The albino rabbit is the recommended species.

-

Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch.

-

Exposure: The patch is held in place with semi-occlusive dressing for a 4-hour exposure period.

-

Observation: After the exposure period, the patch and any residual test substance are removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The degree of irritation is scored at each observation point based on a standardized scale. The reversibility of the observed effects is also assessed for up to 14 days.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline describes the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Test Animal: The albino rabbit is the recommended species.

-

Application: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The eyelids are then held together for about one second. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctivae.

-

Scoring: Ocular responses are scored at each observation point according to a standardized scale. The reversibility of any observed effects is also monitored.

Visualized Safety and Handling Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Caption: GHS Hazard Classification and Corresponding PPE.

Caption: Decision Tree for Emergency First Aid Response.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 5. This compound | C3H5ClN2S | CID 68841472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

Stability of Thiazol-4-amine Hydrochloride: A Technical Guide for Drug Development

Introduction: Thiazol-4-amine hydrochloride is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various bioactive molecules and therapeutic agents. Understanding its chemical stability under diverse environmental conditions is paramount for researchers, scientists, and drug development professionals. The intrinsic stability of an active pharmaceutical ingredient (API) directly influences its shelf-life, formulation design, packaging requirements, and ultimately, the safety and efficacy of the final drug product.[1]

This technical guide provides an in-depth overview of the stability profile of this compound. It outlines the methodologies for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines, presents representative data to illustrate potential degradation patterns, and visualizes key experimental workflows and plausible degradation pathways.

Physicochemical Properties and Storage

This compound (CAS No: 59134-95-1) is a white solid with a molecular formula of C3H5ClN2S.[2][3] Supplier data sheets commonly recommend storage under an inert atmosphere at temperatures between 2-8°C, which suggests potential sensitivity to atmospheric conditions and elevated temperatures.[2][4] The thiazole ring, a heterocyclic moiety present in the structure, is known to be susceptible to degradation under certain stress conditions.[5][6]

Forced Degradation (Stress Testing) Framework

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and elucidate degradation pathways.[1][7] This information is critical for developing and validating stability-indicating analytical methods.[1] According to ICH guidelines, key stress conditions include hydrolysis across a range of pH, oxidation, photolysis, and thermal stress.[1][8]

Experimental Protocols for Stability Assessment

Detailed methodologies are crucial for reproducible stability studies. The following protocols outline standard procedures for conducting forced degradation on this compound.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals when exposed to moisture.[8] Studies are conducted across a range of pH values to simulate physiological conditions and potential manufacturing environments.

-

Acidic Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid (HCl).[8][9]

-

Divide the solution into separate aliquots for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Store the aliquots at a controlled elevated temperature, typically 50-60°C, to accelerate degradation.[8]

-

At each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with an equivalent concentration of sodium hydroxide (NaOH) to halt the reaction.

-

Dilute the sample with the mobile phase to an appropriate concentration for analysis.

-

-

Basic Hydrolysis:

-

Neutral Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in purified water.

-

Follow the same procedure as for acidic hydrolysis (steps 2, 3, and 5), omitting the neutralization step.

-

Oxidative Degradation

Oxidative degradation is assessed by exposing the drug substance to an oxidizing agent, with hydrogen peroxide (H₂O₂) being the most common.[8][9]

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and mix thoroughly.[9]

-

Store the solution at room temperature and protect it from light.

-

Monitor the reaction at various time points (e.g., 0, 2, 6, 24 hours).

-

Analyze the samples directly or after appropriate dilution.

Thermal Degradation (Dry Heat)

This test evaluates the stability of the solid drug substance at elevated temperatures.[7]

-

Place a thin layer of solid this compound powder in a suitable container (e.g., petri dish).

-

Expose the sample to a high temperature (e.g., 60-80°C) in a thermostatically controlled oven for a specified period (e.g., up to 7 days).[8][9]

-

At designated time points, withdraw samples.

-

Prepare solutions of the heat-treated solid in a suitable solvent for analysis.

Photolytic Degradation

Photostability testing evaluates the effect of light exposure on the drug substance, as outlined in ICH guideline Q1B.[10]

-

Place a thin layer of solid this compound powder in a chemically inert, transparent container.

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

-

Expose both the solid and solution samples to a light source that provides a specified illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy (e.g., not less than 200 watt-hours/square meter).[10]

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

After the exposure period, analyze both the light-exposed and dark control samples.

Analytical Methodologies

A validated stability-indicating analytical method is required to separate and quantify the parent API from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[11][12][13]

-

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[12]

-

Detection: UV spectrophotometer at a wavelength determined by the UV absorbance maximum of this compound.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Data Presentation and Interpretation

Quantitative data from forced degradation studies are typically summarized to show the extent of degradation over time. The tables below present representative data that would be expected from such studies.

Table 1: Representative Data for Hydrolytic Degradation at 60°C

| Time (hours) | % Assay Remaining (0.1 M HCl) | % Degradation (0.1 M HCl) | % Assay Remaining (Water) | % Degradation (Water) | % Assay Remaining (0.1 M NaOH) | % Degradation (0.1 M NaOH) |

| 0 | 100.0 | 0.0 | 100.0 | 0.0 | 100.0 | 0.0 |

| 8 | 98.2 | 1.8 | 99.5 | 0.5 | 94.3 | 5.7 |

| 24 | 95.1 | 4.9 | 98.7 | 1.3 | 85.6 | 14.4 |

| 48 | 91.5 | 8.5 | 97.9 | 2.1 | 78.2 | 21.8 |

Interpretation: The compound shows greater lability under basic conditions compared to acidic and neutral conditions.

Table 2: Representative Data for Oxidative, Thermal, and Photolytic Degradation

| Stress Condition | Duration | % Assay Remaining | % Total Degradation |

| Oxidation (3% H₂O₂, RT) | 24 hours | 92.7 | 7.3 |

| Thermal (Solid, 80°C) | 7 days | 98.1 | 1.9 |

| Photolytic (Solid) | 1.2 million lux hrs | 96.5 | 3.5 |

| Photolytic (Solution) | 1.2 million lux hrs | 93.8 | 6.2 |

Interpretation: The compound is susceptible to oxidation and shows some light sensitivity, particularly in solution. It exhibits relatively good stability in the solid state under dry heat.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following have been generated using Graphviz (DOT language) to illustrate the experimental workflow and plausible degradation mechanisms.

Caption: Workflow for Forced Degradation Stability Testing.

Caption: Plausible Degradation Pathways for Thiazol-4-amine.

The photolytic degradation of thiazole-containing compounds can sometimes proceed through a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges to a different chemical structure.[14]

Drug-Excipient Compatibility

Beyond intrinsic stability, the compatibility of this compound with pharmaceutical excipients is a critical pre-formulation step.[15] The primary amine group in the molecule could potentially interact with reducing sugars like lactose (Maillard reaction) or with excipients containing reactive functional groups.[16] Compatibility studies, often using techniques like Differential Scanning Calorimetry (DSC) and storing binary mixtures under stressed conditions, are necessary to select appropriate excipients for a stable formulation.[17][18]

Conclusion and Recommendations

This technical guide outlines the stability profile of this compound based on the principles of forced degradation. The representative data and pathways suggest that the compound is most sensitive to basic hydrolysis and oxidative conditions, with some lability observed under photolytic stress, especially in solution. It is relatively stable to dry heat.

For researchers and drug development professionals, the following recommendations are advised:

-

Storage: Store the solid API under recommended conditions (2-8°C, inert atmosphere) to minimize degradation.[2][4]

-

Formulation: Avoid excipients with known reactivity towards primary amines. Buffer liquid formulations to a slightly acidic pH (e.g., pH 3.5-4.5) to enhance stability.[6]

-

Packaging: Use light-resistant and moisture-proof packaging to protect the drug substance and its formulated products.

-

Analysis: Employ a validated stability-indicating method in all stability studies to ensure accurate assessment of purity and degradation.

References

- 1. scispace.com [scispace.com]

- 2. 59134-95-1 CAS MSDS (4-AMINOTHIAZOLE Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C3H5ClN2S | CID 68841472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 59134-95-1|this compound|BLD Pharm [bldpharm.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. benchchem.com [benchchem.com]

- 10. database.ich.org [database.ich.org]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Physical Characteristics of Thiazol-4-amine Hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Thiazol-4-amine hydrochloride (also known as 4-Aminothiazole hydrochloride), a key building block in the synthesis of various pharmaceutical and agricultural compounds.[1] This document collates available data on its physical properties and outlines standardized experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is the hydrochloride salt of the heterocyclic amine 4-aminothiazole. The addition of hydrochloric acid to the basic 4-aminothiazole forms a more stable, water-soluble salt, which is a common strategy in drug development to improve the physicochemical properties of a compound.

Logical Relationship: Base to Hydrochloride Salt

The following diagram illustrates the simple acid-base reaction forming this compound from its parent compound, 4-Aminothiazole.

Caption: Formation of this compound.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General Physical Properties

| Property | Value | Source |

| Appearance | White solid | [1] |

| Melting Point | >165°C (decomposes) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | |

| Stability | Unstable in solution | |

| Hygroscopicity | Reported to be hygroscopic | [2] |

Table 2: Chemical Identification

| Identifier | Value | Source |

| CAS Number | 59134-95-1 | [1] |

| Molecular Formula | C₃H₅ClN₂S | [1] |

| Molecular Weight | 136.6 g/mol | [1] |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of a powder like this compound are provided below.

The melting point is determined as a range, from the temperature at which the first droplet of liquid appears to the temperature at which the sample is completely liquid. For a substance that decomposes, the temperature at which decomposition begins is noted.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid.

Protocol:

-

Sample Preparation: Ensure the this compound powder is completely dry.[3] A small amount of the fine powder is packed into a capillary tube to a height of 2-3 mm.[3][4] The tube is then tapped gently on a hard surface or dropped through a long glass tube to compact the sample at the bottom.[3][4][5]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[3][4]

-

Heating: If the approximate melting point is known, heat the sample rapidly to about 15-20°C below this temperature.[4] Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]

-

Observation and Recording: Record the temperature at which the first sign of melting is observed (the point of first liquid formation). Continue heating slowly and record the temperature at which the entire sample has turned into a clear liquid. For this compound, note the temperature at which decomposition (e.g., charring) begins. The melting point is reported as this range.

A qualitative assessment of solubility in various solvents is crucial for applications in drug formulation and analytical chemistry.

Protocol:

-

Preparation: Add approximately 10 mg of this compound powder to a small test tube.[7]

-

Solvent Addition: Add 0.5 mL of the desired solvent (e.g., water, DMSO, methanol, ethanol) to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.[8]

-

Observation: Visually inspect the solution for any undissolved solid particles. If the solid dissolves completely, it is considered soluble. If particles remain, it is classified as slightly soluble or insoluble.

-

Heating (Optional): If the compound is not soluble at room temperature, the mixture can be gently warmed (e.g., to 37°C) to assess for temperature-dependent solubility.[8]

Workflow for Acquiring a ¹H NMR Spectrum

Caption: General workflow for ¹H NMR spectroscopy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of the powder in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, given its slight solubility in methanol.[9] The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

-

Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field. A standard proton NMR experiment is then run.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the powder (approx. 50 mg) in a few drops of a volatile solvent like acetone or methylene chloride.[11] Drop the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[11]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken first.[11]

-

Storage and Stability

This compound should be stored under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C). The compound is noted to be hygroscopic and unstable in solution, necessitating careful handling and storage to prevent degradation.[2]

References

- 1. 4-AMINOTHIAZOLE Hydrochloride CAS#: 59134-95-1 [m.chemicalbook.com]

- 2. US3939172A - 4-Aminothiazole - Google Patents [patents.google.com]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Melting Points - Procedure [jove.com]

- 6. thinksrs.com [thinksrs.com]

- 7. youtube.com [youtube.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Basicity of Thiazol-4-amine versus 2-Aminothiazole

For Researchers, Scientists, and Drug Development Professionals

The aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The isomeric placement of the amino group on the thiazole ring profoundly influences the molecule's physicochemical properties, most notably its basicity. This guide provides a detailed comparison of the basicity of 2-aminothiazole and thiazol-4-amine, offering insights into their electronic characteristics, stability, and the experimental methods used for their analysis.

Understanding Amine Basicity: The pKₐH Concept

The basicity of an amine (B) is most accurately quantified by the acid dissociation constant (Kₐ) of its conjugate acid (BH⁺). This value is typically expressed in its logarithmic form, pKₐ. To avoid confusion with the pKₐ of the amine acting as an acid (which is very high), this value is often denoted as pKₐH .

The equilibrium is defined as: BH⁺ ⇌ B + H⁺

A higher pKₐH value indicates a weaker conjugate acid, which means the corresponding free amine is a stronger base .[1] This value is critical in drug development as it influences solubility, salt formation, membrane permeability, and interactions with biological targets.

Comparative Analysis of 2-Aminothiazole and Thiazol-4-amine

The fundamental difference in the basicity of these two isomers stems from the position of the amino group and its electronic interplay with the thiazole ring.

2-Aminothiazole is a well-characterized and widely used intermediate in the synthesis of drugs like sulfathiazole and pramipexole.[2] Its basicity is a result of a complex interplay between the exocyclic amino group and the endocyclic (ring) nitrogen atom.

-

Protonation Site: Experimental and computational studies show that protonation occurs preferentially on the endocyclic nitrogen atom at position 3 (N3) .[3]

-

Electronic Effects: The lone pair of the exocyclic amino group at position 2 is delocalized into the aromatic ring. This resonance effect increases the electron density at the N3 nitrogen, making it the more basic center. This delocalization simultaneously reduces the basicity of the exocyclic amino group itself.

-

Basicity Value: 2-Aminothiazole is a stronger base than aniline (pKaH ≈ 4.6) but weaker than typical alkylamines (pKaH ≈ 10-11).

Thiazol-4-amine, often handled as its hydrochloride salt for stability, presents a significantly different chemical profile. Its utility in medicinal chemistry has been hampered by its inherent instability.

-

Instability and Tautomerization: Thiazol-4-amine is highly susceptible to hydrolysis in aqueous solutions. It undergoes tautomerization to the corresponding thiazol-4(5H)-imine, which then readily hydrolyzes to form inactive thiazolones.[4] This instability makes the experimental determination of its aqueous pKₐH challenging and complicates its use in biological systems.[4][5]

-

Electronic Effects: Unlike the 2-amino isomer, the resonance stabilization involving the exocyclic amino group and the endocyclic nitrogen is less effective. This lack of stabilizing resonance contributes to its lability.[5]

-

Basicity Value: Due to its instability in water, reliable experimental pKₐH values for thiazol-4-amine are not readily found in the literature. The compound is known to be less basic than its 2-amino counterpart, a property that would lead to it being less protonated at physiological pH.[4] This reduced basicity is a direct consequence of the less favorable electronic delocalization compared to 2-aminothiazole.

Quantitative Data Summary

The table below summarizes the key basicity data for the two isomers.

| Compound | Structure | Most Basic Center | pKₐ of Conjugate Acid (pKₐH) | Key Remarks |

| 2-Aminothiazole |  | Endocyclic N3 | 5.39 | Stable compound; pKₐH value is well-documented. |

| Thiazol-4-amine |  | Endocyclic N3 | Not reliably reported | Unstable in aqueous solution; undergoes hydrolysis.[4] Less basic than the 2-amino isomer. |

Experimental Protocols for pKₐ Determination

Several methods can be employed to determine the pKₐ of heterocyclic amines. Potentiometric titration is the most common and direct method, while spectrophotometry is useful for compounds with low solubility.[6][7]

This method involves titrating a solution of the amine with a strong acid (or its salt with a strong base) and monitoring the pH change. The pKₐH is the pH at which the amine is 50% protonated, corresponding to the midpoint of the titration curve.[8]

Objective: To determine the pKₐH of an aminothiazole hydrochloride salt.

Materials & Equipment:

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

Aminothiazole sample (approx. 1 mM solution)

-

Ionic strength adjustment solution (e.g., 0.15 M KCl)[9]

-

Deionized, CO₂-free water

-

Nitrogen gas for purging[8]

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]

-

Sample Preparation: Accurately weigh the aminothiazole hydrochloride salt and dissolve it in a known volume of CO₂-free deionized water to create a solution of approximately 1 mM. Add KCl solution to maintain a constant ionic strength.[9]

-

Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere during the titration.[8]

-

Titration: Place the vessel on a magnetic stirrer and immerse the pH electrode. Begin titrating the solution with the standardized 0.1 M NaOH solution, adding small, precise increments.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point, as indicated by a sharp change in pH.

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKₐH is the pH value at the half-equivalence point (i.e., the pH when half the volume of NaOH needed to reach the equivalence point has been added).

-

Alternatively, use specialized software to fit the titration data and calculate the pKₐ value.

-

-

Replication: Perform the titration at least in triplicate to ensure reproducibility.[9]

Visualization of Key Concepts

The following diagram illustrates the factors differentiating the basicity of the two isomers.

Caption: Logical flow from isomer structure to resulting basicity.

The diagram below outlines the general workflow for determining pKₐH using potentiometric titration.

Caption: Workflow for pKₐH determination via potentiometric titration.

Implications for Drug Development

The difference in basicity and stability between these isomers has significant consequences for researchers:

-

Compound Stability and Handling: Thiazol-4-amine's instability requires it to be handled as a salt (e.g., hydrochloride) and makes it unsuitable for many applications, especially those in aqueous media.[4] 2-Aminothiazole is robust and synthetically versatile.

-

Physiological Behavior: At a physiological pH of ~7.4, a significant fraction of 2-aminothiazole (pKaH ≈ 5.4) will be in its neutral, unprotonated form, which can facilitate passage across biological membranes. A less basic compound like thiazol-4-amine would be almost entirely unprotonated, which could alter its solubility and target engagement profile.[4]

-

Target Interaction: The most basic center of the molecule is a primary site for hydrogen bonding. For 2-aminothiazole, the protonated N3 is a strong hydrogen bond donor, a feature often exploited in designing interactions with protein targets. The different electronic distribution in the 4-amino isomer would necessitate a completely different drug design strategy.

Conclusion

While structurally similar, 2-aminothiazole and thiazol-4-amine exhibit starkly different properties rooted in their electronic configurations. 2-Aminothiazole is a moderately strong, stable base with a well-defined pKₐH, making it a reliable and versatile building block in drug discovery. In contrast, thiazol-4-amine is a significantly weaker base that is prone to decomposition in aqueous environments . This inherent instability limits its practical application and underscores the critical importance of isomeric substitution in defining the chemical personality and therapeutic potential of a molecule. For drug development professionals, 2-aminothiazole remains the superior scaffold for most applications, while the challenges associated with thiazol-4-amine make it a far less viable candidate.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 3. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3939172A - 4-Aminothiazole - Google Patents [patents.google.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models | MDPI [mdpi.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. creative-bioarray.com [creative-bioarray.com]

Commercial Suppliers and Methodologies for High-Purity Thiazol-4-amine Hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Thiazol-4-amine hydrochloride (CAS No. 59134-95-1) is a heterocyclic amine that serves as a critical starting material and intermediate in the synthesis of a wide array of compounds for the pharmaceutical and agricultural industries.[1] As an isomer of the more common 2-aminothiazole, its unique structure is leveraged for the development of sulfur drugs, fungicides, biocides, and dyes.[1] The purity and characterization of this reagent are paramount for the successful, reproducible synthesis of downstream target molecules. This guide provides an overview of commercial suppliers, comparative technical data, and detailed methodologies for the synthesis and quality control analysis of high-purity this compound.

Commercial Supplier Specifications

Sourcing high-purity this compound is the foundational step for any research or development project. The quality of the starting material can significantly impact reaction yield, impurity profiles of subsequent products, and overall project timelines. Below is a comparative summary of specifications from various commercial suppliers. Purity is a key metric, often determined by High-Performance Liquid Chromatography (HPLC).

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Physical Form | Storage Temperature |

| BOC Sciences | 59134-95-1 | C₃H₅ClN₂S | 136.60 | ≥ 98% (HPLC)[] | Solid | 2-8°C |

| BLD Pharm | 59134-95-1 | C₃H₅ClN₂S | 136.60 | Not specified | Solid | 2-8°C (Inert atmosphere)[3] |

| AK Scientific | 59134-95-1 | C₃H₅ClN₂S | 136.60 | 95%[4] | Solid | 2-8°C |

| Ambeed | 59134-95-1 | C₃H₅ClN₂S | 136.60 | Not specified | Solid | Not specified |

| ChemicalBook | 59134-95-1 | C₃H₅ClN₂S | 136.60 | Not specified | White Solid[1] | 2-8°C (Inert atmosphere)[1] |

| Howei Pharm | 59134-95-1 | C₃H₅ClN₂S | 136.60 | 95+% | Solid | Not specified |

Note: Purity specifications and available documentation like Certificates of Analysis (CoA) or detailed analytical spectra (NMR, HPLC, LC-MS) may vary by batch and should be requested directly from the supplier. BLD Pharm and Ambeed note the availability of such documentation on their websites.[3][5]

Experimental Protocols and Methodologies

The following sections detail representative experimental procedures for the synthesis, purification, and analytical qualification of this compound.

Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for preparing thiazole derivatives.[6] The reaction involves the condensation of an α-haloketone with a thioamide. For 4-substituted-2-aminothiazoles, this typically involves a reaction between an appropriate α-halocarbonyl compound and thiourea.[6][7]

Detailed Protocol:

-

Reaction Setup: An α-halocarbonyl precursor is dissolved in a suitable solvent, such as ethanol or methanol, in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Reagent Addition: An equimolar amount of thiourea is added to the solution.

-

Reaction: The mixture is heated to reflux (typically 65-80°C) and stirred for a duration determined by reaction monitoring (e.g., 1-4 hours).[8] Progress is monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The crude product often precipitates from the solution.

-

Isolation: The solid is collected by vacuum filtration and washed with a cold solvent to remove soluble impurities. The resulting solid is the crude Thiazol-4-amine salt.

Purification by Recrystallization

To achieve high purity suitable for pharmaceutical applications, the crude product must be purified. Recrystallization is a common and effective technique.

Detailed Protocol:

-

Solvent Selection: A suitable solvent system (e.g., ethanol/water) is chosen where the compound is soluble at high temperatures but poorly soluble at low temperatures.

-

Dissolution: The crude solid is added to a flask with a minimal amount of the solvent and heated until fully dissolved.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then often placed in an ice bath to maximize crystal formation.

-

Collection: The purified crystals are collected by vacuum filtration.

-

Washing: The filter cake is washed with a small amount of cold solvent to remove any remaining dissolved impurities.

-

Drying: The final product is dried under vacuum to remove all traces of solvent.

Quality Control by HPLC-UV Analysis

High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) is a standard method for determining the purity of organic compounds like aminothiazoles.[9]

References

- 1. 4-AMINOTHIAZOLE Hydrochloride CAS#: 59134-95-1 [chemicalbook.com]

- 3. 59134-95-1|this compound|BLD Pharm [bldpharm.com]

- 4. Search Results - AK Scientific [aksci.com]

- 5. 59134-95-1 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. d-nb.info [d-nb.info]

Methodological & Application

Synthesis of Thiazole Derivatives from Thiazol-4-amine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various thiazole derivatives starting from the readily available precursor, Thiazol-4-amine hydrochloride. The methodologies outlined herein are crucial for the development of novel therapeutic agents, as thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives are integral components of numerous FDA-approved drugs and are continuously explored for new therapeutic applications. This compound serves as a versatile and accessible starting material for the synthesis of a diverse array of substituted thiazoles, primarily through reactions targeting the exocyclic amino group. This document details two fundamental transformations: N-acylation to form N-(thiazol-4-yl) amides and condensation with aldehydes to yield thiazol-4-yl Schiff bases.

I. Synthesis of N-(Thiazol-4-yl) Amides via N-Acylation

N-acylation of thiazol-4-amine is a robust method for introducing a variety of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting compounds. This reaction typically proceeds via the nucleophilic attack of the amino group on an acyl halide. Due to the starting material being a hydrochloride salt, in situ neutralization with a base is a critical first step to liberate the free amine for the reaction.

Experimental Protocol: General Procedure for N-Acylation

A general two-step procedure is employed for the N-acylation of this compound. The first step involves the in-situ neutralization of the hydrochloride salt, followed by the acylation reaction.

Step 1: Neutralization of this compound

-

Suspend this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, chloroform, or THF).

-

Add a suitable organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), to the suspension.

-

Stir the mixture at room temperature for 15-30 minutes to ensure complete neutralization and formation of the free thiazol-4-amine.

Step 2: N-Acylation

-

Cool the reaction mixture containing the free thiazol-4-amine to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (1.0-1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring for a period of 2 to 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired N-(thiazol-4-yl) amide.

Data Presentation: N-Acylation of Thiazol-4-amine

| Acyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzoyl chloride | Triethylamine | Chloroform | 6 | 85-95 (estimated) | General procedure |

| Acetyl chloride | Triethylamine | Dichloromethane | 2-4 | 80-90 (estimated) | General procedure |

| 4-Chlorobenzoyl chloride | Triethylamine | THF | 8 | 88-96 (estimated) | General procedure |

Note: The yields are estimated based on similar reactions with other aminothiazoles, as specific data for this compound is limited in the cited literature.

Reaction Workflow: N-Acylation

Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using Thiazol-4-amine Hydrochloride as a Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a fundamental scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and highly effective method for constructing the thiazole core, typically through the condensation of an α-haloketone with a thioamide.[5]

While the classic Hantzsch synthesis is used to form the thiazole ring itself, pre-existing aminothiazoles like Thiazol-4-amine hydrochloride serve as versatile and valuable building blocks for the synthesis of more complex, multi-substituted, and fused heterocyclic systems. The exocyclic amino group of 4-aminothiazole provides a reactive handle for a variety of chemical transformations, allowing for molecular diversification and the construction of extensive compound libraries for drug discovery programs.[6]

These application notes will provide a detailed overview and experimental protocols for the use of this compound and related aminothiazoles in the synthesis of advanced thiazole derivatives.

Synthesis of the 2-Aminothiazole Core: The Classic Hantzsch Reaction

To understand the origin of the aminothiazole building block, it is useful to review the foundational Hantzsch synthesis. A common route to 2-aminothiazoles involves the reaction of an α-haloketone with thiourea.[1][7]

The mechanism for this reaction proceeds through several steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide (e.g., thiourea) acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[5]

-

Cyclization: An intramolecular condensation follows, where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone.[5]

-

Dehydration and Elimination: The process concludes with the elimination of water and a hydrogen halide to form the stable, aromatic thiazole ring.[5]

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Hantzsch Thiazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a fundamental and versatile method for the preparation of thiazole derivatives.[1][2] This classic condensation reaction typically involves the cyclization of an α-haloketone with a thioamide.[2][3] The resulting thiazole ring is a significant structural motif in a vast array of pharmaceuticals, underscoring the importance of this synthesis in medicinal chemistry and drug development.[1][4] Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The reaction is widely favored due to its simplicity, generally high yields, and the stability of the aromatic thiazole products.[2]

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a multi-step mechanism:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an Sₙ2 reaction.[2][5]

-

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.[2][6]

-

Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[2]

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

The following protocols provide a general framework for the synthesis of thiazole derivatives. Modifications may be necessary depending on the specific substrates and desired products.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[6]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized water

Equipment:

-

20 mL scintillation vial or round-bottom flask

-

Magnetic stir bar and stir plate with heating

-

100 mL beaker

-

Büchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[6] Add methanol (5 mL) and a magnetic stir bar.

-

Heating: Heat the mixture with stirring on a hot plate set to a moderate temperature (e.g., 100°C setting).[6] Continue stirring for approximately 30 minutes. The initial product formed is often the HBr salt of the thiazole, which is soluble in methanol.[5]

-

Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.[6] Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[6] This neutralizes the hydrobromide salt, causing the neutral thiazole product to precipitate.[5]

-

Isolation: Filter the resulting mixture through a Büchner funnel.[6] Use deionized water to rinse the beaker and wash the filter cake to remove any inorganic salts.[6][7]

-

Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely.[6]

-